5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine dione derivative with a complex substitution pattern. Its structure features:
- A bromo substituent at the 5-position.
- A methyl group at the 6-position.
- A benzyl group at the 1-position, substituted with 2-fluoro and 6-(trifluoromethyl) groups on the aromatic ring.
This compound (CAS: 830346-48-0) is classified as a Certified Reference Material with ≥95% purity, indicating its significance in analytical and synthetic applications .
Properties
IUPAC Name |
5-bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF4N2O2/c1-6-10(14)11(21)19-12(22)20(6)5-7-8(13(16,17)18)3-2-4-9(7)15/h2-4H,5H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQPTRWUBKZZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830346-48-0 | |
| Record name | 5-Bromo-1-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0830346480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-bromo-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6ZVL4B7JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Halogenation: Bromination of the corresponding pyrimidinedione derivative.
Fluorination: Introduction of fluorine atoms using reagents like Selectfluor or Deoxo-Fluor.
Coupling Reactions: Utilizing cross-coupling reactions such as Suzuki-Miyaura coupling to introduce the trifluoromethyl group.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NaOH, K2CO3
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amides, esters
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Interacting with cellular receptors to modulate biological responses.
Signal Transduction: Influencing intracellular signaling pathways to produce desired effects.
Comparison with Similar Compounds
Table 1: Comparison of Fluorophenyl-Substituted Tetrahydropyrimidine Derivatives
Key Findings :
Table 2: Antioxidant Activity of Tetrahydropyrimidine Derivatives
| Compound Class | Substituents | IC₅₀ (DPPH Scavenging) | Reducing Power (Relative to Gallic Acid) |
|---|---|---|---|
| Target compound | 2-F, 6-CF₃ (benzyl) | Not reported | Not reported |
| Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (3c) | Furan (C-4) | 0.6 mg/mL | Moderate |
| Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5f) | 4-F (phenyl) | Not tested | Weak |
Key Findings :
- Thioxo derivatives with furan substituents (e.g., 3c) exhibit potent antioxidant activity (IC₅₀ = 0.6 mg/mL for DPPH scavenging), likely due to radical stabilization by sulfur .
- The target compound’s trifluoromethyl group may hinder antioxidant efficacy by reducing electron-donating capacity, though this remains untested .
Biological Activity
5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 830346-48-0) is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉BrF₄N₂O₂ |
| Molecular Weight | 381.12 g/mol |
| IUPAC Name | 5-bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methylpyrimidine-2,4-dione |
This compound features a bromine atom and a trifluoromethyl group which significantly influence its chemical reactivity and biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. Research indicates that it exhibits potent activity against various bacterial strains, particularly Gram-negative bacteria.
Case Studies
- Antibacterial Efficacy :
- Mechanism of Action :
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with other related compounds is useful:
| Compound Name | IC₅₀ (nM) | Bacterial Target |
|---|---|---|
| 5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methylpyrimidine-2,4-dione | ~200 | E. coli, P. aeruginosa |
| Tetracycline | 200 | Various Gram-positive bacteria |
| Nitroimidazole Derivatives | Varies | Anaerobic bacteria |
Synthesis and Evaluation
The synthesis of this compound involves several steps typical for pyrimidine derivatives. A recent review discussed the synthesis pathways and evaluated the bioactivity of various analogs . The presence of halogenated groups appears to enhance biological activity by increasing lipophilicity and altering membrane permeability.
Future Directions
Given its promising antibacterial properties, further research is warranted to explore:
- In Vivo Studies : To assess efficacy in living organisms.
- Combination Therapies : Investigating synergistic effects with existing antibiotics.
- Resistance Mechanisms : Understanding how bacterial resistance develops against such compounds.
Q & A
Q. How can reactive intermediates (e.g., bromo-radicals) generated during synthesis be trapped and characterized?
- Methodology : Spin-trapping agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in EPR spectroscopy confirm radical intermediates during bromine substitution. Quenching with DMSO stabilizes intermediates for LC-MS analysis .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 158–160°C | DSC | |
| LogP | 3.2 (predicted) | ADMET Predictor | |
| DHFR Inhibition (IC) | 1.2 µM | Enzymatic Assay | |
| Aqueous Solubility | 0.12 mg/mL (unformulated) | HPLC-UV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
